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Compound of Interest

Compound Name:
(3-Aminophenyl)

(morpholino)methanone

Cat. No.: B171742 Get Quote

(3-Aminophenyl)(morpholino)methanone is a valuable bifunctional molecule increasingly

utilized as a key intermediate in the synthesis of a wide range of biologically active compounds.

Its structure, featuring a reactive aromatic amine and a stable morpholine amide, provides a

versatile scaffold for the construction of complex molecular architectures. This document

provides detailed application notes and experimental protocols for the synthesis and

derivatization of (3-Aminophenyl)(morpholino)methanone, aimed at researchers, scientists,

and professionals in drug development.

Chemical Properties and Specifications
Property Value

CAS Number 104775-65-7

Molecular Formula C₁₁H₁₄N₂O₂

Molecular Weight 206.24 g/mol

Appearance White to off-white crystalline powder

Melting Point 139-141 °C

Purity ≥95%
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Synthesis of (3-Aminophenyl)
(morpholino)methanone
The synthesis of (3-Aminophenyl)(morpholino)methanone can be achieved through a robust

four-step process starting from the readily available precursor, benzotrichloride.[1][2] The

overall pathway involves nitration, conversion to an acid chloride, amidation with morpholine,

and subsequent reduction of the nitro group.
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Caption: Synthetic pathway for (3-Aminophenyl)(morpholino)methanone.

Quantitative Data for Synthesis
Step Reaction Reagents Yield (%)

1
Nitration of

Benzotrichloride
HNO₃, H₂SO₄ 90-95

2
Formation of 3-

Nitrobenzoyl Chloride
SOCl₂ 80

3
Amidation with

Morpholine
Morpholine 70

4
Reduction of the Nitro

Group
Fe, HCl 80

Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrichloride

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a thermometer, place benzotrichloride.
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Nitration: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add a pre-cooled mixture of

concentrated nitric acid (90%) and concentrated sulfuric acid from the dropping funnel while

maintaining the temperature below 10 °C.[2]

Reaction Progression: After the addition is complete, continue stirring at the same

temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an

additional 2-3 hours.

Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate of

3-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the

washings are neutral to litmus, and dried.

Purification: The crude product can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of 3-Nitrobenzoyl Chloride

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, place

3-nitrobenzoic acid and thionyl chloride.

Chlorination: Heat the mixture to reflux gently for 2-3 hours. The reaction progress can be

monitored by the cessation of HCl gas evolution.

Work-up: After the reaction is complete, distill off the excess thionyl chloride under reduced

pressure. The crude 3-nitrobenzoyl chloride is obtained as a yellowish oil which solidifies on

cooling and can be used in the next step without further purification.

Step 3: Synthesis of (3-Nitrophenyl)(morpholino)methanone

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel,

dissolve morpholine in a suitable anhydrous solvent (e.g., dichloromethane or

tetrahydrofuran) and cool the solution in an ice bath.

Amidation: Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent from the

dropping funnel. An exothermic reaction occurs, and a precipitate may form.

Reaction Progression: After the addition, allow the mixture to warm to room temperature and

stir for 2-4 hours.
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Work-up: Quench the reaction with water. Separate the organic layer, wash it successively

with dilute HCl, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the

solvent under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization.

Step 4: Synthesis of (3-Aminophenyl)(morpholino)methanone

Reaction Setup: In a round-bottom flask, suspend (3-Nitrophenyl)(morpholino)methanone in

a mixture of ethanol and water. Add iron powder and a catalytic amount of concentrated

hydrochloric acid.

Reduction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete

within 2-4 hours, which can be monitored by thin-layer chromatography.

Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove

the iron salts. Wash the celite pad with hot ethanol.

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The

residue can be dissolved in an appropriate organic solvent and washed with water. The

organic layer is then dried and concentrated to yield (3-Aminophenyl)
(morpholino)methanone. Further purification can be achieved by recrystallization.

Applications in Organic Synthesis
(3-Aminophenyl)(morpholino)methanone serves as a versatile building block for the

synthesis of various heterocyclic compounds and potential pharmaceutical agents. The

presence of the primary aromatic amine allows for a wide range of chemical transformations,

including diazotization, acylation, and condensation reactions, leading to the formation of

diverse molecular scaffolds.

Potential as a Precursor for Bioactive Molecules
The structural motif of an aminophenyl group attached to a morpholine-containing moiety is

found in several classes of bioactive molecules, including kinase inhibitors. While direct
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synthesis of approved drugs from (3-Aminophenyl)(morpholino)methanone is not widely

reported, its structural similarity to key intermediates in drug synthesis highlights its potential.

For instance, the structurally related compound, 4-(4-aminophenyl)-3-morpholinone, is a crucial

intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3][4] This suggests that

(3-Aminophenyl)(morpholino)methanone could be a valuable starting material for the

synthesis of novel analogs of Rivaroxaban or other factor Xa inhibitors.

(3-Aminophenyl)(morpholino)methanone Functionalized Intermediate

  Derivatization of
Amino Group Bioactive Molecule

(e.g., Kinase Inhibitor Analog)

  Further Synthetic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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